
(R)-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a cyano group, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-3-cyanobenzaldehyde.
Amino Acid Formation: The precursor undergoes a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino nitrile.
Hydrolysis: The amino nitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and cyano groups can participate in hydrophobic interactions and electronic effects, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride: The enantiomer of the compound with different biological activity.
4-Chloro-3-cyanophenylalanine: A structurally similar amino acid with different substituents.
3-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the cyano group, leading to different chemical properties.
Uniqueness
®-3-Amino-3-(4-chloro-3-cyanophenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, enhances its potential for diverse applications in research and industry.
属性
分子式 |
C10H10Cl2N2O2 |
|---|---|
分子量 |
261.10 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(4-chloro-3-cyanophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9ClN2O2.ClH/c11-8-2-1-6(3-7(8)5-12)9(13)4-10(14)15;/h1-3,9H,4,13H2,(H,14,15);1H/t9-;/m1./s1 |
InChI 键 |
PNMKUSHIIVOYFU-SBSPUUFOSA-N |
手性 SMILES |
C1=CC(=C(C=C1[C@@H](CC(=O)O)N)C#N)Cl.Cl |
规范 SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)C#N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







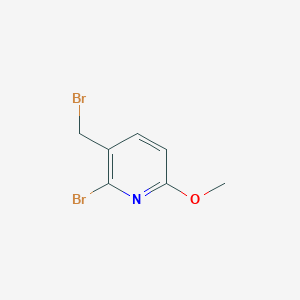
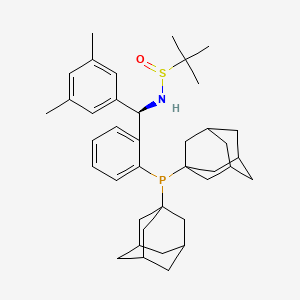
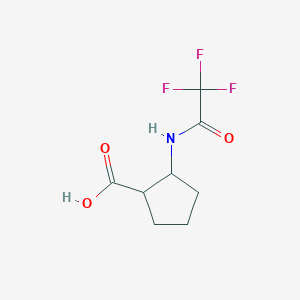
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
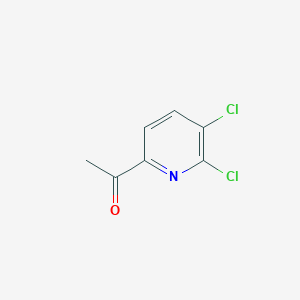
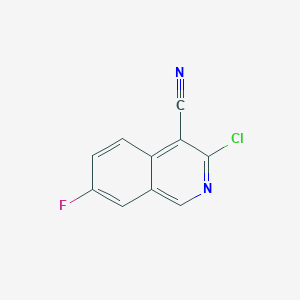
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)
